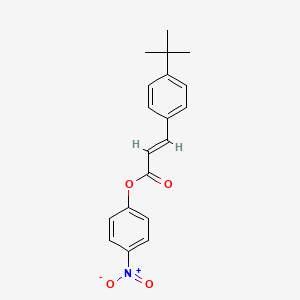
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylate, which is widely used in various fields of chemistry. The chemical structure of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is shown below:
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is not fully understood. However, it is believed that the compound undergoes a photochemical reaction when exposed to light. This reaction results in the formation of a radical species, which can react with other molecules in the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate have not been extensively studied. However, it has been shown to have low toxicity levels in vitro studies. It is important to note that this compound should only be handled by trained professionals in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various materials, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its sensitivity to light. This can make it difficult to handle and store, requiring special precautions to be taken.
Orientations Futures
There are several future directions for research on 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate. One potential area of research is in the development of new materials with unique properties. This compound has already shown promising results in the synthesis of polymers, but further studies are needed to fully understand its potential. Another area of research is in the study of the photochemical properties of this compound. Understanding the mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate could lead to the development of new photoresponsive materials. Finally, more studies are needed to fully understand the toxicity and environmental impact of this compound. This will be important for ensuring safe handling and disposal of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in the future.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction of 4-nitrophenol and 4-tert-butylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain pure 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate.
Applications De Recherche Scientifique
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of new materials with unique properties. This compound has been used as a building block for the synthesis of polymers, which have shown promising properties such as high thermal stability and mechanical strength.
Propriétés
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(21)24-17-11-9-16(10-12-17)20(22)23/h4-13H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUUAWCVNSMFMF-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

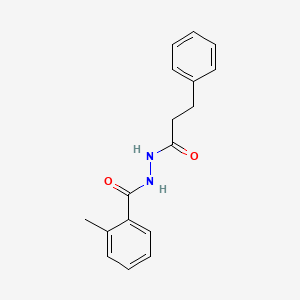
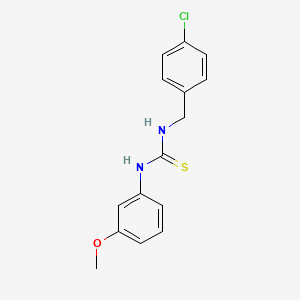

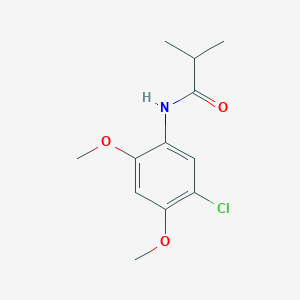


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)
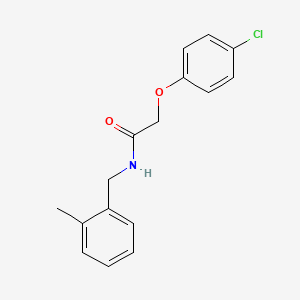
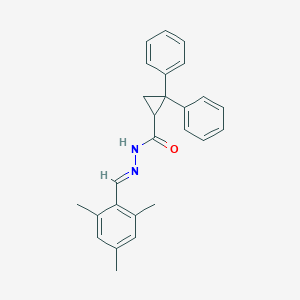
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)

